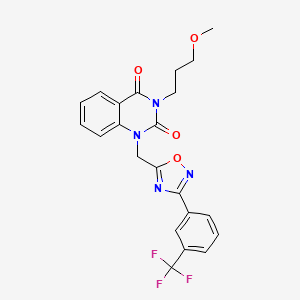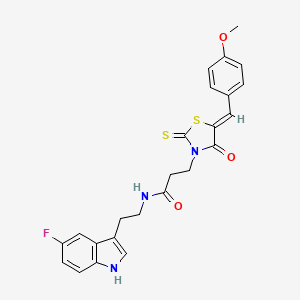![molecular formula C15H17NO2S2 B2484815 4-{[2-(Benzylsulfonyl)ethyl]sulfanyl}aniline CAS No. 2109150-61-8](/img/structure/B2484815.png)
4-{[2-(Benzylsulfonyl)ethyl]sulfanyl}aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 4-{[2-(Benzylsulfonyl)ethyl]sulfanyl}aniline involves several key steps including nucleophilic aromatic substitution, hydrogenation, and subsequent oxidation processes. For instance, 2,6-bis[aryl(alkyl)sulfonyl]anilines are synthesized through a nucleophilic aromatic substitution followed by hydrogenation and oxidation, showcasing the methodology applicable to synthesizing complex sulfonamide derivatives (Beppu et al., 2014).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by their sulfonyl groups and their ability to form intramolecular hydrogen bonds, leading to high fluorescence emissions in solid states. These structural features are crucial for their applications in materials science, particularly in the development of fluorescent materials (Beppu et al., 2014).
Chemical Reactions and Properties
Sulfonamide derivatives undergo various chemical reactions, including sigmatropic rearrangements to form biaryls, showcasing their reactivity and potential in synthetic chemistry (Yanagi, Nogi, & Yorimitsu, 2019). These reactions are significant for constructing complex molecular architectures.
Physical Properties Analysis
The physical properties of sulfonamide derivatives, including their fluorescence behavior, are influenced by their molecular structures. For instance, the presence of well-defined intramolecular hydrogen bonds and the immobilization of rotatable amino groups contribute to fluorescence enhancement and improved photostability, which are important for their applications in materials science (Beppu et al., 2014).
Chemical Properties Analysis
The chemical properties of sulfonamide derivatives are defined by their reactivity patterns, such as their ability to undergo sigmatropic rearrangements. These properties are essential for exploring novel synthetic pathways and developing new compounds with potential applications in various fields (Yanagi, Nogi, & Yorimitsu, 2019).
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Agents
A series of 4-(methylsulfonyl)aniline derivatives, including compounds structurally similar to 4-{[2-(Benzylsulfonyl)ethyl]sulfanyl}aniline, were synthesized to develop potential anti-inflammatory agents. These compounds demonstrated significant reduction of paw edema in rats, indicating potential selectivity against the COX-2 enzyme. This suggests that derivatives of 4-(methylsulfonyl)aniline could be explored for their anti-inflammatory properties and selectivity towards specific enzymes involved in the inflammation pathway (Mahdi, Mohammed, & Jassim, 2012).
Antioxidant Capacity Assays
The reaction pathways of antioxidants, including compounds structurally related to 4-{[2-(Benzylsulfonyl)ethyl]sulfanyl}aniline, were studied in detail using ABTS/potassium persulfate decolorization assays. The study highlighted two principal reaction pathways for antioxidants, with specific reactions like coupling potentially biasing the comparison between different antioxidants. This provides insights into the specific interactions and reactions that such compounds undergo in antioxidant capacity assays, indicating their potential utility in understanding and measuring antioxidant properties (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Biotransformation and Metabolic Pathways
Research on the biotransformation of structurally related compounds, like 4-{[2-(Benzylsulfonyl)ethyl]sulfanyl}aniline, showed that modified anilines were identified in the hydrolysed urine of rats, suggesting intramolecular hydroxylation-induced chlorine migration during catabolic degradation. This provides valuable insights into the metabolic pathways and biotransformation processes that similar compounds undergo in biological systems, which is crucial for understanding their behavior and potential effects in living organisms (Kolar & Schlesiger, 1975).
Anticonvulsant Activity
Studies have been conducted on the anticonvulsant activity of piperidine derivatives structurally related to 4-{[2-(Benzylsulfonyl)ethyl]sulfanyl}aniline. These compounds showed promise in inhibiting acetylcholinesterase activity, with potential implications for treating conditions like dementia. This suggests that derivatives of 4-{[2-(Benzylsulfonyl)ethyl]sulfanyl}aniline could be explored further for their potential in treating neurological conditions (Sugimoto et al., 1990).
Safety And Hazards
Zukünftige Richtungen
The future directions for “4-{[2-(Benzylsulfonyl)ethyl]sulfanyl}aniline” would depend on its potential applications. For instance, sulfonamides have been extensively utilized as a drug scaffold in medicinal chemistry . To date, about 15,000 sulfonamide derivatives, analogues, and related compounds have been synthesized . This has led to the discovery of many useful drugs which are effective for diuretics, antimalarial and leprosy agents, and antithyroid agents .
Eigenschaften
IUPAC Name |
4-(2-benzylsulfonylethylsulfanyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S2/c16-14-6-8-15(9-7-14)19-10-11-20(17,18)12-13-4-2-1-3-5-13/h1-9H,10-12,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGHMAZBBLMTMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCSC2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[2-(Benzylsulfonyl)ethyl]sulfanyl}aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2484733.png)
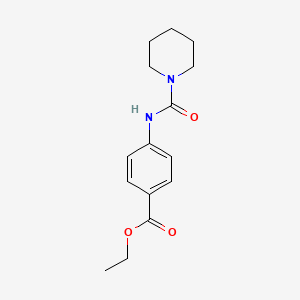



![3-(1H-Benzo[d]imidazol-2-yl)-N-hydroxybenzimidamide](/img/structure/B2484740.png)
![2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine](/img/structure/B2484742.png)
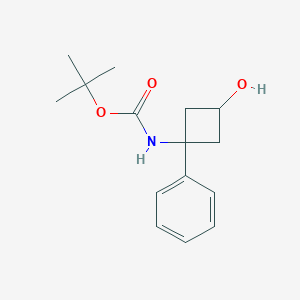
![2-(2-chloro-6-fluorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide](/img/structure/B2484745.png)
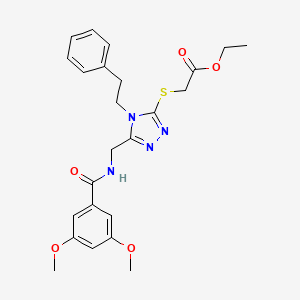
![1-N-Cbz-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)piperidine](/img/structure/B2484747.png)
![4-[4-(benzyloxy)phenyl]-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2484750.png)
